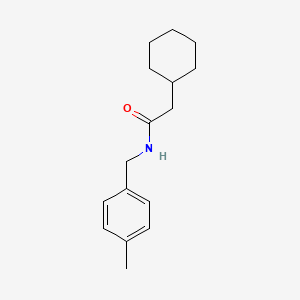

2-cyclohexyl-N-(4-methylbenzyl)acetamide

Description

Properties

IUPAC Name |

2-cyclohexyl-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-13-7-9-15(10-8-13)12-17-16(18)11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAOSFPKTFFCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(4-methylbenzyl)acetamide typically involves the reaction of cyclohexylamine with 4-methylbenzyl chloride, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The acetylation step can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of 2-cyclohexyl-N-(4-methylbenzyl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces amines.

Substitution: Produces substituted benzyl derivatives.

Scientific Research Applications

2-cyclohexyl-N-(4-methylbenzyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity: The 3-pyridyl group in Z31792168 enhances binding to SARS-CoV-2 M<sup>pro</sup> via hydrogen bonding and π-π interactions, as evidenced by crystallographic studies (PDB ID: 5R84) . Chlorophenyl and thiazolyl substituents (e.g., in and ) introduce electronegative or aromatic heterocyclic motifs, which are common in antimicrobial and anticancer agents .

Synthetic Routes: Reductive amination () and multicomponent reactions (–10) are prevalent methods for synthesizing N-substituted acetamides. For example, 2-(allyl(2,6-dimethylpyrimidin-4-yl)amino)-N-(4-methylbenzyl)acetamide was synthesized via a one-pot reaction with an 18% yield .

Melting points vary significantly: 2-cyclohexyl-N-(4-methylbenzyl)acetamide analogs melt between 96–130°C, reflecting differences in crystallinity and intermolecular forces .

Key Research Findings

Antiviral Potential: Z31792168 (2-cyclohexyl-N-(3-pyridyl)acetamide) demonstrated nanomolar affinity for SARS-CoV-2 M<sup>pro</sup> in virtual screening studies, suggesting that the main compound could be optimized for similar applications .

Antimicrobial Activity: Pyrrolidinone derivatives (e.g., ) showed moderate activity against E. coli and S.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-cyclohexyl-N-(4-methylbenzyl)acetamide with high purity?

- Methodological Answer : The synthesis typically involves acylation of 4-methylbenzylamine with 2-cyclohexylacetyl chloride under basic conditions (e.g., DBU or triethylamine) in anhydrous dichloromethane. Critical parameters include:

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Purification : Use silica gel chromatography (hexane:ethyl acetate gradient) to isolate the product (>95% purity) .

- Yield Optimization : Pre-activation of the amine with a base and slow addition of the acyl chloride improve yields (reported 45–65%) .

Q. Which spectroscopic techniques are essential for structural confirmation of 2-cyclohexyl-N-(4-methylbenzyl)acetamide?

- Methodological Answer :

- NMR : H and C NMR confirm cyclohexyl and benzyl moieties. Key signals include δ 1.2–1.8 ppm (cyclohexyl CH) and δ 4.4 ppm (N–CH–Ar) .

- HRMS : Exact mass analysis (e.g., [M+H] = 302.2124) validates molecular formula (CHNO) .

- IR : Stretching at ~1650 cm confirms the amide C=O bond .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

- Methodological Answer :

- Solubility : Test in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. LogP calculations (e.g., ~3.2) predict moderate lipophilicity .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Amide bonds are generally stable under physiological pH .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Assay Validation : Replicate studies using standardized protocols (e.g., acetylcholinesterase inhibition assays with donepezil as a positive control) .

- Data Normalization : Adjust for batch-to-batch purity variations (e.g., via qNMR) and cell line-specific responses (e.g., SH-SY5Y vs. PC12 neurons) .

- Meta-Analysis : Compare IC values across studies; discrepancies may arise from solvent effects (e.g., DMSO concentration >0.1% alters activity) .

Q. How can molecular docking simulations predict its interaction with acetylcholinesterase?

- Methodological Answer :

- Target Preparation : Retrieve the enzyme structure (PDB ID 4EY7) and optimize protonation states using tools like AutoDockTools.

- Ligand Docking : Perform flexible docking (e.g., with AutoDock Vina) to identify binding poses. The cyclohexyl group may occupy the catalytic gorge, mimicking donepezil’s binding .

- Validation : Compare computed binding energies (−9.2 kcal/mol) with experimental IC values (e.g., 1.8 μM) .

Q. What structural modifications enhance its pharmacokinetic profile?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the cyclohexyl group with adamantane to improve CNS penetration (test via PAMPA-BBB assay) .

- Prodrug Design : Introduce a hydrolyzable ester at the acetamide nitrogen to enhance oral bioavailability (e.g., logD reduction from 3.2 to 1.5) .

- Metabolic Stability : Use hepatic microsome assays to identify vulnerable sites (e.g., CYP3A4-mediated oxidation of the benzyl ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.